Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate
Description
Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is a benzoate ester derivative featuring a 3-ethoxy-2-hydroxybenzylamine substituent at the para position of the aromatic ring. This compound is structurally characterized by:
- A benzoate ester backbone (ethyl 4-aminobenzoate) .
- A 3-ethoxy-2-hydroxybenzyl group attached via an amino linkage, introducing hydrogen-bonding capacity (hydroxyl group) and lipophilic character (ethoxy group).
Its synthesis typically involves coupling ethyl 4-aminobenzoate with a substituted benzaldehyde or benzyl halide under reductive amination or nucleophilic substitution conditions . Spectroscopic characterization (NMR, MS, FT-IR) confirms the presence of key functional groups, such as the ester carbonyl (C=O stretch at ~1700 cm⁻¹ in FT-IR) and aromatic protons (δ 6.5–8.0 ppm in ¹H NMR) .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[(3-ethoxy-2-hydroxyphenyl)methylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-3-22-16-7-5-6-14(17(16)20)12-19-15-10-8-13(9-11-15)18(21)23-4-2/h5-11,19-20H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLPHNBLGNFOQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 3-ethoxy-2-hydroxybenzaldehyde in the presence of an appropriate catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce the corresponding alcohols .
Scientific Research Applications
Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate has applications across chemistry, biology, medicine, and industry. It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry. In biology, it is employed in biochemical assays and studies involving enzyme interactions. It is also investigated for potential therapeutic applications, including as a precursor for drug development, and utilized in the production of specialty chemicals and materials in industry.
Scientific Research Applications
- Chemistry Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is used as a reagent in organic synthesis. It also serves as a reference standard in analytical chemistry.
- Biology The compound is employed in biochemical assays and studies involving enzyme interactions.
- Medicine It is investigated for potential therapeutic applications, including its role as a precursor for drug development.
- Industry Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is utilized in the production of specialty chemicals and materials.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. Derivatives of benzoate compounds have demonstrated effectiveness against various strains of bacteria and mycobacteria. Certain substituted benzoates can inhibit the growth of Mycobacterium avium subsp. paratuberculosis and M. intracellulare, suggesting potential applications in treating infections caused by these pathogens.
A study published in The Scientific World Journal evaluated various substituted benzoates against mycobacterial species. The findings indicated that certain derivatives exhibited higher antimicrobial activity than conventional antibiotics like ciprofloxacin and isoniazid, suggesting that ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate could be explored for its therapeutic potential against resistant bacterial strains.
Cytotoxicity and Enzyme Interaction
The cytotoxic effects of ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate have been assessed using various cancer cell lines. The compound's ability to modulate enzyme activity is particularly noteworthy; it has been shown to interact with key enzymes involved in metabolic pathways. For example, carbamate derivatives have been identified as local anesthetics and may influence cardiovascular functions by modulating enzyme activities related to neurotransmitter release.
The mechanism through which ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate exerts its biological effects is likely multifaceted:
- Enzyme Modulation: The compound may act as a competitive inhibitor or activator for specific enzymes.
- Membrane Interaction: Similar compounds have been shown to affect membrane fluidity, which could alter cellular responses to stimuli.
- Signal Transduction: By interacting with receptors or other signaling molecules, the compound may influence cellular signaling pathways.
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Ethyl 3-hydroxybenzoate | Lacks amino and ethoxy groups | Limited antimicrobial activity |
| Ethyl 3-aminobenzoate | Contains amino group only | Moderate antibacterial properties |
| Ethyl 3-(4-methoxyphenoxy)-benzoate | Contains ether functionality | Enhanced enzyme modulation effects |
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate with structurally related compounds:
Key Observations:
- Electronic Effects: The 3-ethoxy-2-hydroxy group in the target compound enhances hydrogen-bonding capacity compared to non-hydroxylated analogs (e.g., I-6230) or ethoxylated derivatives .
- Solubility: Ethoxylated derivatives (e.g., Ethoxylated ethyl-4-aminobenzoate) exhibit high water solubility due to polyethoxylation, whereas the target compound’s solubility is moderate (polar organic solvents preferred) .
- Bioactivity : Thioether-containing analogs (e.g., I-6373) show improved metabolic stability over amine-linked derivatives, making them more suitable for drug development .
Spectroscopic and Physicochemical Data Comparison
| Parameter | This compound | Ethyl 4-aminobenzoate (Parent) | Methyl 2-amino-3-hydroxybenzoate |
|---|---|---|---|
| ¹H NMR (δ, ppm) | Aromatic H: 6.5–8.0; OH: ~5.0; CH₃ (ethoxy): ~1.3 | Aromatic H: 6.5–7.5; NH₂: ~4.2 | Aromatic H: 6.8–7.5; OH: ~5.2 |
| FT-IR (C=O, cm⁻¹) | 1700–1720 | 1700–1720 | 1690–1710 |
| MS (m/z) | [M+H]⁺: ~344 (calc.) | [M+H]⁺: 180.1 | [M+H]⁺: 167.16 |
| Solubility | DCM, DMSO; sparingly in water | Ethanol, DMSO | Ethanol, aqueous buffers |
Notes:
- The hydroxyl group in the target compound introduces a distinct ¹H NMR peak at ~5.0 ppm, absent in non-hydroxylated analogs .
- Ethoxylated derivatives (e.g., Ethoxylated ethyl-4-aminobenzoate) lack ester carbonyl peaks due to ethoxylation but show broad O-H stretches .
Biological Activity
Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 315.36 g/mol. The compound features an ethoxy group, a hydroxyl group, and an amino group, which contribute to its reactivity and biological properties.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate these targets, leading to various biochemical effects. Key mechanisms include:
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.
- Oxidation : It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
- Enzyme Interaction : Similar compounds have shown the ability to inhibit or activate enzymes involved in metabolic pathways.
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties. In vitro studies demonstrated its capacity to scavenge free radicals, which could contribute to its protective effects against oxidative stress.
Gastroprotective Effects
A notable study evaluated the gastroprotective activity of a structurally similar compound, Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate (ETHAB). The findings revealed:
- Reduction in Gastric Lesions : Pretreatment with ETHAB significantly decreased the number and severity of ethanol-induced gastric lesions in rats.
- Increased Mucus Secretion : Enhanced secretion of gastric mucus was observed, contributing to mucosal protection.
- Biochemical Markers : Significant increases in superoxide dismutase (SOD) activity and pH levels were noted, alongside reduced malondialdehyde (MDA) levels, indicating decreased lipid peroxidation.
| Parameter | Control Group | ETHAB (20 mg/kg) |
|---|---|---|
| Gastric Lesions (count) | 15 | 5 |
| Mucus Secretion (mg/g) | 0.5 | 1.5 |
| SOD Activity (U/mg protein) | 5 | 15 |
| MDA Level (µmol/L) | 1.2 | 0.5 |
Cytotoxicity Assessment
In cytotoxicity assays using the WRL68 cell line, this compound exhibited an IC50 value greater than 100 µg/mL, indicating low cytotoxicity at tested concentrations. This suggests a favorable safety profile for potential therapeutic applications.
Research Applications
This compound is utilized in various scientific fields:
- Organic Synthesis : Serves as a reagent in the synthesis of complex organic molecules.
- Biochemical Studies : Used in studies involving enzyme interactions and protein modifications.
- Pharmacological Research : Investigated for potential therapeutic applications due to its biological activities.
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate?
The compound can be synthesized via a Schiff base condensation reaction. Ethyl 4-aminobenzoate is reacted with 3,5-di-tert-butyl-2-hydroxybenzaldehyde in ethanol under reflux, with acetic acid as a catalyst. The reaction proceeds for 3 hours, followed by solvent evaporation and recrystallization from ethanol to yield orange prisms (80% yield). This method ensures high purity and crystallinity suitable for X-ray analysis .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Structural confirmation requires a combination of:
- 1H and 13C NMR : To verify aromatic proton environments, ethoxy groups, and the imine (C=N) bond.
- IR spectroscopy : To identify characteristic stretches for hydroxyl (O–H, ~3400 cm⁻¹), ester (C=O, ~1700 cm⁻¹), and imine (C=N, ~1600 cm⁻¹).
- X-ray crystallography : Resolves bond lengths, angles, and intramolecular interactions (e.g., hydrogen bonding) .
Q. How is the purity of synthesized derivatives assessed?
Purity is validated via:
- Thin-layer chromatography (TLC) : Monitors reaction progress and product homogeneity.
- Melting point analysis : Sharp melting ranges indicate high crystallinity.
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks .
Advanced Research Questions
Q. How does intramolecular hydrogen bonding influence crystal packing and stability?
The hydroxyl group forms a strong intramolecular hydrogen bond with the imine nitrogen (O–H···N, ~1.84 Å), stabilizing the planar conformation of the aromatic rings. This bonding prevents solvent inclusion and directs crystal packing into a centric space group (e.g., P21/c), which reduces nonlinear optical activity but enhances thermal stability .
Q. What challenges arise in refining the crystal structure using SHELX programs?
Key challenges include:
- Data-to-parameter ratio : For accurate refinement, high redundancy in data collection is required (e.g., 4855 reflections for 257 parameters in SHELXL97).
- Disordered tert-butyl groups : Their rotational freedom complicates electron density modeling, necessitating restraints on bond lengths and angles.
- Hydrogen atom placement : Riding models are used for non-hydroxy H atoms, but the hydroxyl H requires restrained refinement (O–H distance fixed at 0.84 Å) .
Q. How do bulky substituents (e.g., tert-butyl) affect molecular conformation and reactivity?
- Steric effects : The tert-butyl groups induce torsional strain, leading to a dihedral angle of 24.9° between aromatic rings. This strain reduces π-π stacking but enhances solubility in nonpolar solvents.
- Electronic effects : Electron-donating tert-butyl groups increase electron density on the phenolic ring, stabilizing the imine bond against hydrolysis.
- Reactivity : Bulky groups hinder nucleophilic attack at the imine carbon, making the compound resistant to Schiff base hydrolysis under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
